molecular formula C14H12O3 B14375774 1,3-Benzodioxole, 5-(4-methoxyphenyl)- CAS No. 89346-90-7

1,3-Benzodioxole, 5-(4-methoxyphenyl)-

Cat. No.: B14375774
CAS No.: 89346-90-7
M. Wt: 228.24 g/mol
InChI Key: NSWYPWQILGSHFS-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-(4-methoxyphenyl)- is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 5-(4-methoxyphenyl)- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes . The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1,3-Benzodioxole, 5-(4-methoxyphenyl)- often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent extraction to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzodioxole derivatives.

Scientific Research Applications

1,3-Benzodioxole, 5-(4-methoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,3-Benzodioxole, 5-(4-methoxyphenyl)- can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and properties, which can influence their reactivity and applications.

Properties

CAS No.

89346-90-7

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,3-benzodioxole

InChI

InChI=1S/C14H12O3/c1-15-12-5-2-10(3-6-12)11-4-7-13-14(8-11)17-9-16-13/h2-8H,9H2,1H3

InChI Key

NSWYPWQILGSHFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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